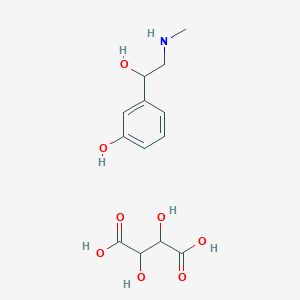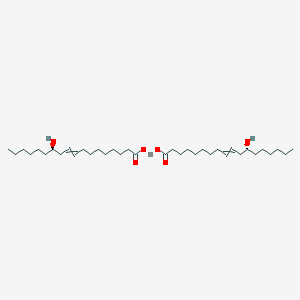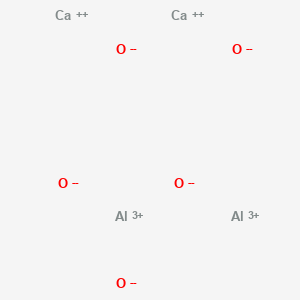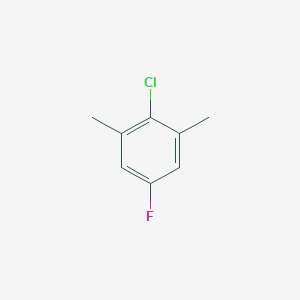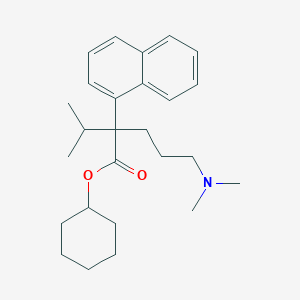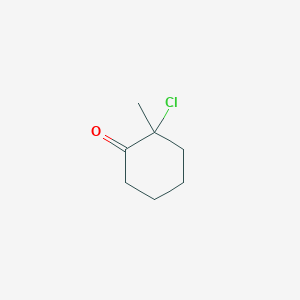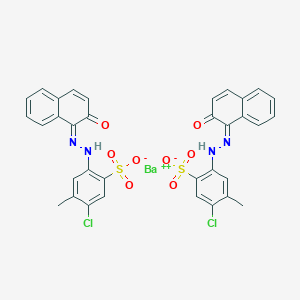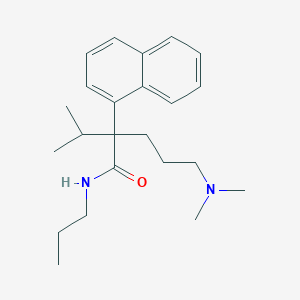
2-Nitrofluoranthene
Overview
Description
2-Nitrofluoranthene is a chemical compound with the molecular formula C16H9NO2 . It has an average mass of 247.248 Da and a monoisotopic mass of 247.063324 Da . It is also known by other names such as 2-Nitrofluoranthen in German, 2-Nitrofluoranthène in French, and Fluoranthene, 2-nitro- .
Molecular Structure Analysis
The molecular structure of 2-Nitrofluoranthene consists of a fluoranthene core with a nitro group attached at the 2-position . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
2-Nitrofluoranthene can be formed in the atmosphere through reactions initiated by OH radicals . It has been detected in atmospheric particulate matter in numerous cities worldwide .Physical And Chemical Properties Analysis
2-Nitrofluoranthene has a density of 1.4±0.1 g/cm3 . Its boiling point is estimated to be 455.7±14.0 °C at 760 mmHg . The melting point information is not available .Scientific Research Applications
Formation and Transport in the Troposphere : 2-Nitrofluoranthene has been identified in particulate matter in various global locations, confirming its photochemical origin and widespread presence in the troposphere. This formation is largely due to gas-phase reactions with OH radicals, and carbon particles play a significant role in its dispersion (Ciccioli et al., 1996).
Atmospheric Reactions : A study identified 2-Nitrofluoranthene in ambient particulate organic matter in Southern California. This finding suggests that atmospheric reactions involving pollutants can transform fluoranthene and pyrene, leading to the formation of 2-Nitrofluoranthene (Pitts et al., 1985).
Structural Analysis and Mutagenicity : Research on the structure of phenolic isomers of 2-Nitrofluoranthene using NMR spectroscopy provided insights into their mutagenic potential. This study helped in understanding the differences in mutagenicity between various isomers (Evans et al., 1994).
Fungal Metabolism : The metabolism of 2-Nitrofluoranthene by the fungus Cunninghamella elegans and rat liver microsomes was studied, revealing various metabolites and providing insights into its biodegradation and toxicity (Pothuluri et al., 1998).
Urban Atmospheric Concentrations : A study in Southern California identified 2-Nitrofluoranthene among other nitroarenes in ambient particles, highlighting its abundance and the potential role of direct emission and atmospheric formation in its distribution (Zielińska et al., 1989).
Gas-phase Reactions with NOx : The products of gas-phase reactions of fluoranthene and pyrene with OH radical in the presence of NOx were studied, indicating the importance of these reactions in the formation of 2-Nitrofluoranthene (Arey et al., 1986).
Mechanism of Action
While specific information on the mechanism of action of 2-Nitrofluoranthene is not available, nitro-PAHs are generally known to be mutagenic and/or carcinogenic . They can be converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .
Safety and Hazards
Future Directions
Research on 2-Nitrofluoranthene and other nitro-PAHs is ongoing due to their environmental and health impacts . Future studies may focus on better understanding their formation mechanisms, environmental fate, and toxicological effects. Additionally, the development of more effective methods for their detection and removal from the environment may also be a focus of future research .
properties
IUPAC Name |
2-nitrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCBFNMZBHKVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075071 | |
| Record name | Fluoranthene, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrofluoranthene | |
CAS RN |
13177-29-2, 77468-36-1 | |
| Record name | 2-Nitrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CB71I99S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



